molecular formula C24H25N7O3 B2552979 3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-92-5

3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Numéro de catalogue: B2552979
Numéro CAS: 863019-92-5
Poids moléculaire: 459.51
Clé InChI: MYBHGLOLASSNFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, which has garnered significant attention for its antiviral properties, particularly against chikungunya virus (CHIKV). Its structure features:

  • A 4-ethoxyphenyl group at position 3 of the triazole ring.
  • A 6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl) side chain at position 4.
    This scaffold is critical for inhibiting the viral capping enzyme nsP1, a key target in alphavirus replication .

Propriétés

IUPAC Name

3-(4-ethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-2-34-20-10-8-19(9-11-20)31-23-22(26-27-31)24(33)30(17-25-23)16-21(32)29-14-12-28(13-15-29)18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBHGLOLASSNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound with potential biological applications. This article explores its synthesis, biological activities, mechanisms of action, and implications in pharmacology.

The molecular formula of the compound is C24H26N4O3C_{24}H_{26}N_{4}O_{3}, with a molecular weight of 418.5 g/mol. The structure features a triazolo-pyrimidine core substituted with an ethoxyphenyl group and a phenylpiperazine moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps include:

  • Formation of the Triazole Ring : Using azoles and appropriate reagents to facilitate cyclization.
  • Piperazine Derivatization : Introducing the phenylpiperazine group through nucleophilic substitution.
  • Final Coupling : Combining all components to yield the final product.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assessment : Compounds similar in structure have shown IC50 values in the low micromolar range against HeLa and MCF-7 cell lines, suggesting potent anticancer properties .
CompoundCell LineIC50 (μM)
3dHeLa29
69fMCF-727.3

The mechanism appears to involve interference with cellular proliferation pathways and induction of apoptosis.

The compound likely exerts its biological effects through several mechanisms:

  • Inhibition of Acetylcholinesterase (AChE) : By inhibiting AChE, it enhances cholinergic transmission which can improve cognitive functions .
  • Cell Cycle Disruption : The presence of the triazole ring may interfere with DNA synthesis or repair mechanisms in rapidly dividing cancer cells.

Case Studies

Several studies have documented the effects of similar compounds on cancer cell lines:

  • Study on Triazole Derivatives : A study demonstrated that triazole derivatives exhibited high cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 27 to 43 μM .
  • Piperazine Influence : The phenylpiperazine moiety has been associated with enhanced binding affinity to biological targets, contributing to increased therapeutic efficacy .

Comparaison Avec Des Composés Similaires

Structure-Activity Relationship (SAR) Insights

Aryl Substituents at Position 3: The 4-ethoxyphenyl group in the target compound provides moderate steric bulk and lipophilicity compared to the 3,4-dimethoxyphenyl analog (). SAR studies highlight that meta-substituted aryl groups (e.g., 3-ethyl in Compound 2) optimize antiviral activity by aligning with hydrophobic pockets in nsP1 . The target compound’s para-ethoxy group may offer a balance between solubility and target engagement.

Side Chain at Position 6 :

  • The 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl side chain introduces a basic nitrogen, improving solubility and possibly blood-brain barrier penetration. This contrasts with simpler alkyl chains (e.g., ethyl in Compound 2) that prioritize potency over pharmacokinetics .

Core Modifications: Derivatives with thione or glycoside substitutions () shift activity from antiviral to anticancer, underscoring the scaffold’s versatility. The intact triazolopyrimidinone core in the target compound is essential for nsP1 inhibition .

Mechanistic and Resistance Profiles

  • nsP1 Inhibition : The target compound likely inhibits nsP1 guanylylation, a mechanism shared with analogs like Compound 2 . Resistance mutations (e.g., P34S in nsP1) reduce efficacy across this class, suggesting a conserved binding site .
  • Selectivity: The phenylpiperazine side chain may reduce off-target effects compared to non-specific purine analogs (e.g., 8-azaguanine) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.